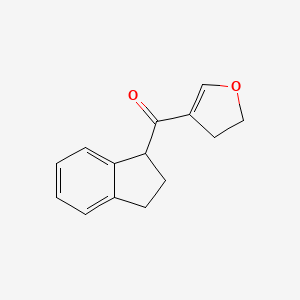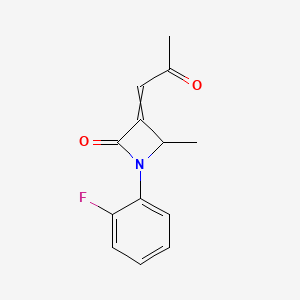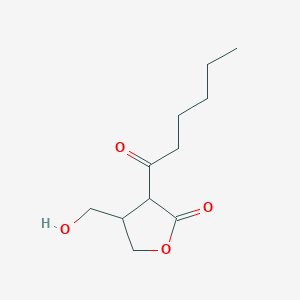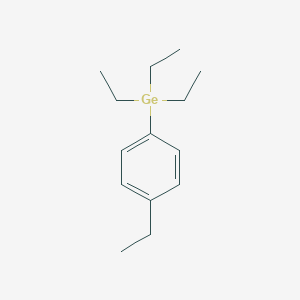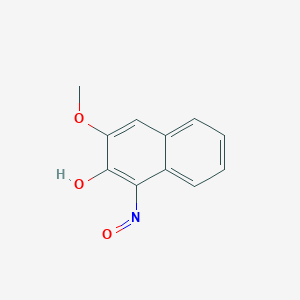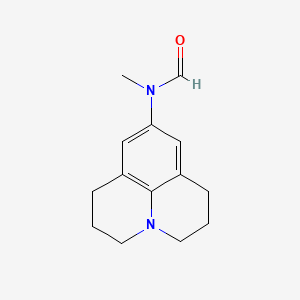
9-(N-Methylformamido)julolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(N-Methylformamido)julolidine is a derivative of julolidine, a heterocyclic aromatic organic compound. Julolidine itself is known for its unique structure, which includes a fused tricyclic nitrogenous heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(N-Methylformamido)julolidine typically involves the reaction of julolidine with N-methylformamide under specific conditions. One common method includes heating julolidine with N-methylformamide in the presence of a catalyst such as an acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solvents and purification steps such as recrystallization or chromatography is also common to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 9-(N-Methylformamido)julolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
9-(N-Methylformamido)julolidine has found applications in various scientific research fields:
Chemistry: Used as a fluorescent probe in analytical chemistry for detecting metal ions and other analytes.
Biology: Employed in bioimaging techniques due to its fluorescent properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of photoconductive materials and nonlinear optical materials for advanced technological applications
Mechanism of Action
The mechanism of action of 9-(N-Methylformamido)julolidine involves its interaction with specific molecular targets. In fluorescence-based applications, the compound acts as a molecular rotor, where its fluorescence intensity changes in response to the local environment, such as polarity, pH, and viscosity. This property makes it useful for sensing and diagnostic applications .
Comparison with Similar Compounds
Julolidine: The parent compound, known for its fluorescence properties.
9-Allyl-substituted julolidine: Obtained through amino-Claisen rearrangement, used in similar applications.
8-Hydroxy-1,1,7,7-tetramethyljulolidine-9-carboxaldehyde: Known for its excellent performance in nonlinear optical applications
Uniqueness: 9-(N-Methylformamido)julolidine is unique due to its specific functional group, which enhances its fluorescence properties and makes it suitable for a wide range of applications, particularly in sensing and diagnostics .
Properties
CAS No. |
101398-40-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-N-methylformamide |
InChI |
InChI=1S/C14H18N2O/c1-15(10-17)13-8-11-4-2-6-16-7-3-5-12(9-13)14(11)16/h8-10H,2-7H2,1H3 |
InChI Key |
XBBYZYBTKYQPIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC2=C3C(=C1)CCCN3CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


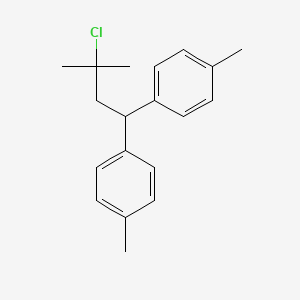
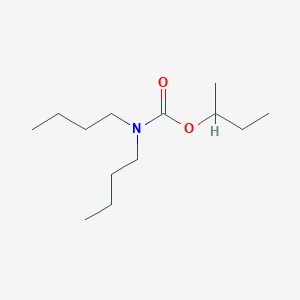
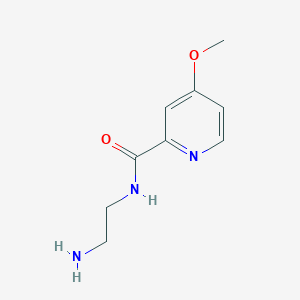

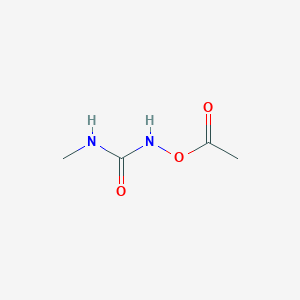
![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
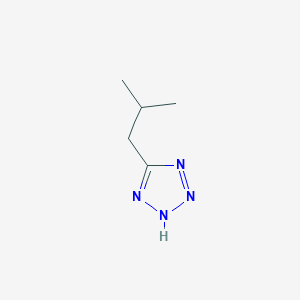
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)
